molecular formula C10H16N2O4 B11765940 tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate

Cat. No.: B11765940
M. Wt: 228.24 g/mol
InChI Key: VKCBVFITKCAJBA-MLWJPKLSSA-N
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Description

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate is a β-lactam derivative featuring a four-membered azetidinone ring system. The compound’s key structural attributes include:

  • A vinyl group at the C4 position, enhancing reactivity in ring-opening or polymerization reactions.
  • A tert-butyl carbamate group at the C3 position, providing steric protection and influencing solubility.
  • An (3S) stereochemical configuration, critical for biological activity and synthetic applications.

This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of β-lactam antibiotics or enzyme inhibitors targeting bacterial cell wall biosynthesis .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl N-[(3S)-2-ethenyl-1-hydroxy-4-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C10H16N2O4/c1-5-6-7(8(13)12(6)15)11-9(14)16-10(2,3)4/h5-7,15H,1H2,2-4H3,(H,11,14)/t6?,7-/m0/s1

InChI Key

VKCBVFITKCAJBA-MLWJPKLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C(N(C1=O)O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC1C(N(C1=O)O)C=C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a involving a suitable precursor.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a using appropriate reagents and conditions.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced through a using tert-butyl chloroformate and a suitable amine.

Chemical Reactions Analysis

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

    Palladium-Catalyzed Reactions: The tert-butyl carbamate group can participate in with various aryl halides, forming N-Boc-protected anilines.

Scientific Research Applications

tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the azetidinone ring and vinyl group allows for specific interactions with the enzyme’s active site, leading to inhibition of its function.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Compound Name Key Substituents Stereochemistry CAS Number Primary Use Evidence ID
tert-Butyl ((3S)-1-hydroxy-2-oxo-4-vinylazetidin-3-yl)carbamate 4-vinyl, 3-carbamate (3S) N/A Antibiotic intermediates N/A
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxyl (R) N/A Laboratory research
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenyl, hydroxyl (S) 155836-47-8 Laboratory research
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate Phenyl, isobutylamino (2S,3R) 160232-08-6 Pharmaceutical intermediates
TERT-BUTYL N-[BENZYL-[(2S,3S)-2-HYDROXY-4-PHENYL-3-(1,3-THIAZOL-5-YLMETHOXYCARBONYLAMINO)BUTYL]AMINO]CARBAMATE Thiazole, benzyl (2S,3S) N/A Antiviral research (HIV protease)

Key Observations :

  • Ring Systems: The target compound’s azetidinone (four-membered β-lactam) ring is more strained than the five- or six-membered rings in analogs (e.g., pyrrolidine in , benzoazepine in ), increasing its reactivity in ring-opening reactions.
  • Substituents : The vinyl group distinguishes it from phenyl- or thiazole-containing analogs (e.g., ), offering unique reactivity in conjugation or polymerization.
  • Stereochemistry : The (3S) configuration is critical for binding to bacterial penicillin-binding proteins (PBPs), whereas analogs with (R) or mixed stereochemistry (e.g., ) may exhibit divergent biological profiles.

Physicochemical and Functional Properties

Property Target Compound (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate
LogP (Predicted) ~1.8 (moderate lipophilicity) ~3.2 (high lipophilicity) ~2.5 (moderate lipophilicity)
Solubility Low in water, soluble in DMSO Low in water, soluble in THF Moderate in polar solvents
Reactivity High (vinyl + β-lactam) Low (stable diphenyl system) Moderate (amino group reactivity)

Key Findings :

  • Isobutylamino groups () enhance hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability.

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